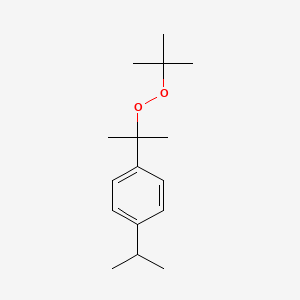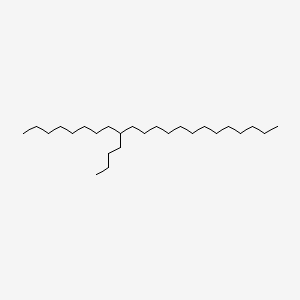
Docosane, 9-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosane, 9-butyl-: is a hydrocarbon compound with the molecular formula C26H54 . It is a member of the alkane family, specifically a long-chain alkane with a butyl group attached to the ninth carbon atom of the docosane chain. This compound is known for its high molecular weight and is often used in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Docosane, 9-butyl- typically involves the alkylation of docosane with butyl halides under specific reaction conditions. The process may include the use of catalysts such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of Docosane, 9-butyl- can be achieved through large-scale alkylation processes. These processes often involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required purity standards .
Analyse Des Réactions Chimiques
Types of Reactions: Docosane, 9-butyl- undergoes various chemical reactions, including:
Reduction: This reaction typically involves the addition of hydrogen to reduce double or triple bonds.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., AlCl3) as catalysts.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
Docosane, 9-butyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of long-chain alkanes and their properties.
Biology: Investigated for its potential role in biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other industrial products.
Mécanisme D'action
The mechanism of action of Docosane, 9-butyl- primarily involves its interaction with other molecules through van der Waals forces. Its long hydrocarbon chain allows it to interact with lipid bilayers and other hydrophobic environments, making it useful in various applications. The molecular targets and pathways involved are largely dependent on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Docosane: A straight-chain alkane with the molecular formula C22H46.
Nonacosane: A long-chain alkane with the molecular formula C29H60.
Tetracosane: A long-chain alkane with the molecular formula C24H50.
Uniqueness: Docosane, 9-butyl- is unique due to the presence of the butyl group attached to the ninth carbon atom, which imparts distinct physical and chemical properties compared to other long-chain alkanes. This structural modification can influence its melting point, boiling point, and solubility, making it suitable for specific applications where other alkanes may not be as effective .
Propriétés
Numéro CAS |
55282-14-9 |
|---|---|
Formule moléculaire |
C26H54 |
Poids moléculaire |
366.7 g/mol |
Nom IUPAC |
9-butyldocosane |
InChI |
InChI=1S/C26H54/c1-4-7-10-12-14-15-16-17-18-20-22-25-26(23-9-6-3)24-21-19-13-11-8-5-2/h26H,4-25H2,1-3H3 |
Clé InChI |
OIHDCDZZRDGEIB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(CCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


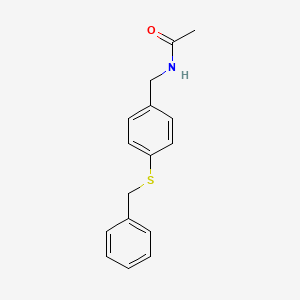
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
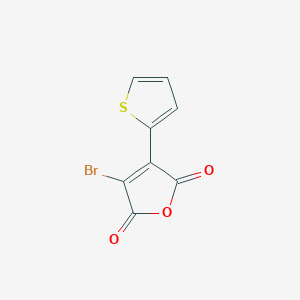
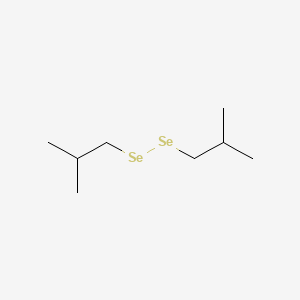
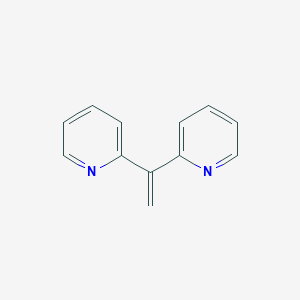

![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)
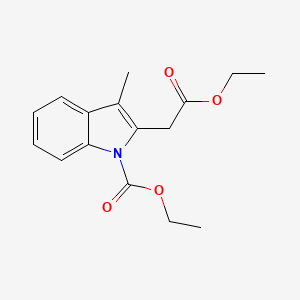
![5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637123.png)
![1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene](/img/structure/B14637127.png)
![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)
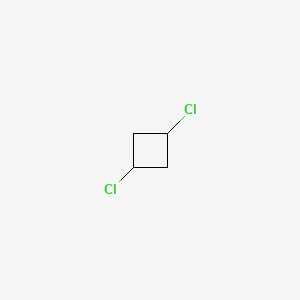
![Benzene, 1-methoxy-4-[(octyloxy)methyl]-](/img/structure/B14637142.png)
